molecular formula C18H16N2O3 B2822590 (Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide CAS No. 313234-09-2

(Z)-6-methoxy-2-(o-tolylimino)-2H-chromene-3-carboxamide

Cat. No.: B2822590
CAS No.: 313234-09-2
M. Wt: 308.337
InChI Key: MSMUAAKQMODPPY-ZZEZOPTASA-N
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Description

Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, optical activity, and reactivity .

Scientific Research Applications

Crystal Structure Analysis

The compound has been studied for its crystal structure, showing that it crystallizes in specific space groups with anti-rotamer conformation about the C-N bond. This structural analysis is crucial for understanding its chemical behavior and potential applications (J. Reis et al., 2013).

Biological Activity in Hypoglycemic Derivatives

Research into hypoglycemic benzoic acid derivatives, closely related to this compound, has revealed significant insights. These studies have highlighted the structural components necessary for biological activity, paving the way for potential therapeutic applications (W. Grell et al., 1998).

Multicomponent Synthesis

A multicomponent reaction involving this compound has been developed for synthesizing 3H-Naphtho[2.1-b]pyran-2-carboxamides. This showcases the compound's versatility in organic synthesis (T. A. Nizami & R. Hua, 2018).

Antioxidant and Antibacterial Properties

Studies have shown that derivatives of this compound exhibit notable antioxidant and antibacterial activities. This indicates its potential in pharmaceutical and biological applications (Subbareddy V. Chitreddy & Sumathi Shanmugam, 2017).

Eco-Friendly Synthesis Approaches

Environmentally friendly synthesis methods for 2-imino and 2-oxo-2H-chromene-3-carboxamides, related to this compound, have been developed. Such methods are significant for sustainable chemistry (F. Proença & Marta Costa, 2008).

Potential in Alzheimer's Disease Treatment

Certain derivatives have shown promise in treating Alzheimer's disease due to their anti-ChE activity and neuroprotective effects (Mina Saeedi et al., 2017).

Fluorescent Chemosensor Development

The compound has been used in developing fluorescent probes for metal ion detection, which is crucial in analytical chemistry and environmental monitoring (A. Bekhradnia et al., 2016).

Mechanism of Action

If the compound has biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties .

Properties

IUPAC Name

6-methoxy-2-(2-methylphenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-11-5-3-4-6-15(11)20-18-14(17(19)21)10-12-9-13(22-2)7-8-16(12)23-18/h3-10H,1-2H3,(H2,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMUAAKQMODPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2C(=CC3=C(O2)C=CC(=C3)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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